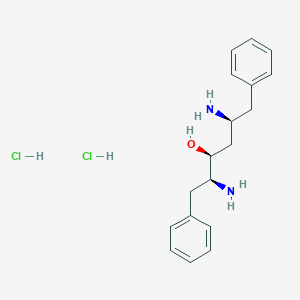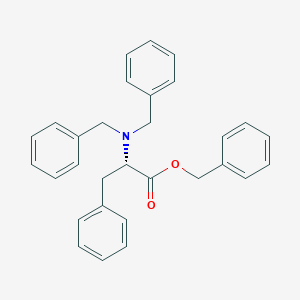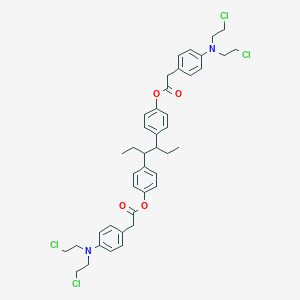
Phenestrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenestrol is a synthetic nonsteroidal estrogen that was first synthesized in the 1950s. It is a potent estrogenic compound that has been used in scientific research for its ability to bind to estrogen receptors and elicit estrogenic effects. Phenestrol has been studied extensively for its potential use in treating various medical conditions, including breast cancer, osteoporosis, and menopausal symptoms.
Wirkmechanismus
Phenestrol acts as an agonist of estrogen receptors, specifically the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). It binds to these receptors and elicits estrogenic effects, including the activation of various signaling pathways. Phenestrol has been shown to have a higher affinity for ERα compared to ERβ, which may contribute to its potential use in treating breast cancer.
Biochemische Und Physiologische Effekte
Phenestrol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase bone mineral density, decrease the risk of osteoporosis, and improve cardiovascular health by reducing blood pressure and decreasing cholesterol levels. Phenestrol has also been shown to have neuroprotective effects and may improve cognitive function in postmenopausal women.
Vorteile Und Einschränkungen Für Laborexperimente
Phenestrol has several advantages for lab experiments. It is a potent estrogenic compound that can be used to study the effects of estrogen on various systems in the body. It is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, Phenestrol has limitations in that it has a short half-life and is rapidly metabolized in the body. This can make it difficult to study the long-term effects of Phenestrol on various systems in the body.
Zukünftige Richtungen
There are several future directions for the study of Phenestrol. One potential direction is to study its use in treating breast cancer and other estrogen-dependent cancers. Another direction is to study its potential use in treating osteoporosis and other bone-related conditions. Additionally, further research could be conducted on the neuroprotective effects of Phenestrol and its potential use in treating cognitive decline in aging populations. Finally, the development of more stable analogs of Phenestrol could lead to the development of more potent and long-lasting estrogenic compounds.
Synthesemethoden
Phenestrol is synthesized through a multistep process that involves the reaction of 4,4'-dihydroxybenzophenone with 2,4-dinitrobenzene sulfonic acid. The resulting product is then reduced using sodium borohydride to yield Phenestrol. The purity of Phenestrol can be increased through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Phenestrol has been extensively studied for its potential use in treating various medical conditions. It has been shown to have potent estrogenic effects, which makes it a potential candidate for treating breast cancer, osteoporosis, and menopausal symptoms. Phenestrol has also been used in scientific research to study the effects of estrogen on the brain, cardiovascular system, and bone metabolism.
Eigenschaften
CAS-Nummer |
19659-38-2 |
|---|---|
Produktname |
Phenestrol |
Molekularformel |
C42H48Cl4N2O4 |
Molekulargewicht |
786.6 g/mol |
IUPAC-Name |
[4-[4-[4-[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]oxyphenyl]hexan-3-yl]phenyl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C42H48Cl4N2O4/c1-3-39(33-9-17-37(18-10-33)51-41(49)29-31-5-13-35(14-6-31)47(25-21-43)26-22-44)40(4-2)34-11-19-38(20-12-34)52-42(50)30-32-7-15-36(16-8-32)48(27-23-45)28-24-46/h5-20,39-40H,3-4,21-30H2,1-2H3 |
InChI-Schlüssel |
GTWGWCYJKHSRHO-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)OC(=O)CC2=CC=C(C=C2)N(CCCl)CCCl)C(CC)C3=CC=C(C=C3)OC(=O)CC4=CC=C(C=C4)N(CCCl)CCCl |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)OC(=O)CC2=CC=C(C=C2)N(CCCl)CCCl)C(CC)C3=CC=C(C=C3)OC(=O)CC4=CC=C(C=C4)N(CCCl)CCCl |
Synonyme |
fenestrol phenestrol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



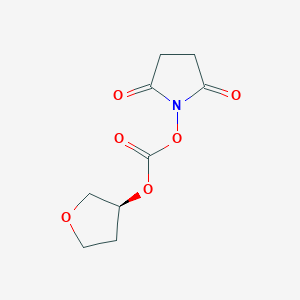
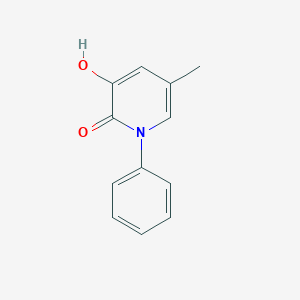
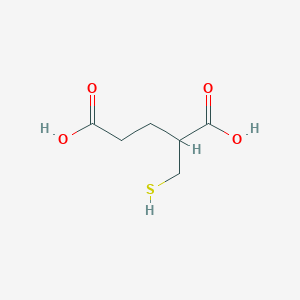
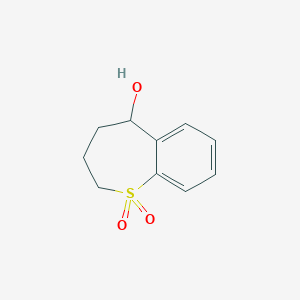
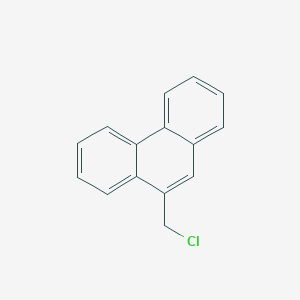
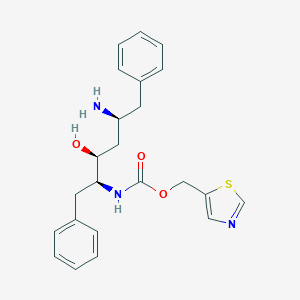
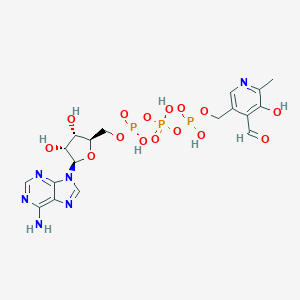
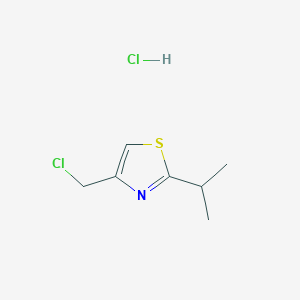
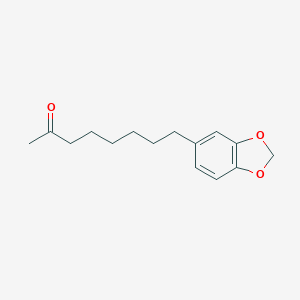
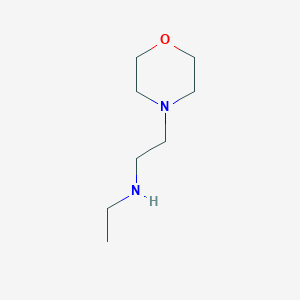
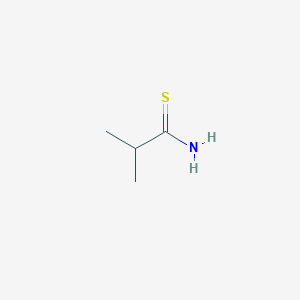
![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B17430.png)
